molecular formula C13H12N2O2S B3006932 N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine CAS No. 1286726-54-2

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine

Cat. No.: B3006932
CAS No.: 1286726-54-2
M. Wt: 260.31
InChI Key: WCRQESUVTZUMBW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a furan ring attached to the thiazole ring, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine typically involves the reaction of 5-methoxy-2-aminobenzothiazole with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and catalysts such as p-toluenesulfonic acid can be employed to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazole rings.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-benzo[d]thiazol-2-amine: Lacks the methoxy group, which may affect its biological activity.

    5-methoxybenzo[d]thiazol-2-amine: Lacks the furan ring, which may influence its chemical properties and reactivity.

    N-(furan-2-ylmethyl)-5-chlorobenzo[d]thiazol-2-amine: Contains a chlorine atom instead of a methoxy group, potentially altering its biological effects.

Uniqueness

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is unique due to the presence of both the furan and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.

Biological Activity

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is a compound belonging to the class of thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. The compound's activity has been assessed against various cancer cell lines, demonstrating significant growth inhibition and cytotoxic effects.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • HT29 (colon cancer)
    • K562 (leukemia)
  • Results :
    • The compound exhibited an IC50 value of approximately 0.78 µM against K562 cells, indicating potent antiproliferative activity .
    • In a study by Finiuk et al., various thiazole derivatives were synthesized and showed considerable growth inhibition rates ranging from 31.4% to 41.0% across different cancer cell lines .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Cell Cycle Arrest : The compound induces G0/G1 phase cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Molecular Interactions : Molecular docking studies suggest that the compound may inhibit specific protein interactions crucial for cancer cell survival, such as the interaction between Hec1 and Nek2 in K562 cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components:

  • Substituents on the Thiazole Ring : Electron-withdrawing groups at specific positions on the thiazole ring enhance anticancer activity. For instance, modifications to the N-aryl amide group linked to the thiazole ring have shown increased potency against Plasmodium falciparum, indicating a similar trend may apply to anticancer activity .
  • Furan Substitution : The presence of furan moieties has been associated with improved bioactivity due to their ability to participate in π-stacking interactions with target proteins .

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • Study by Kim et al. : This research focused on a series of 2-amino-thiazole derivatives where this compound was highlighted for its significant cytotoxicity against multiple cancer cell lines .
  • In Vivo Studies : Further investigations are warranted to evaluate the in vivo efficacy and pharmacokinetics of this compound in murine models to establish its therapeutic potential.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRQESUVTZUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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